molecular formula C17H20O7 B12321611 1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate CAS No. 27556-19-0

1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate

Cat. No.: B12321611
CAS No.: 27556-19-0
M. Wt: 336.3 g/mol
InChI Key: UUEQFDNPPWQXQE-UHFFFAOYSA-N
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Description

1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2’-oxiran]-6-yl acetate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2’-oxiran]-6-yl acetate involves multiple steps, including the formation of the spirocyclic structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the addition of the hydroxy, methyl, and acetate groups under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2’-oxiran]-6-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced products.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2’-oxiran]-6-yl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2’-oxiran]-6-yl acetate is unique due to its complex spirocyclic structure and the presence of multiple functional groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)23-10(8)11(22-7(3)18)15(4)16(5-21-16)12-13(24-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEQFDNPPWQXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950229
Record name 1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27556-19-0
Record name 1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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